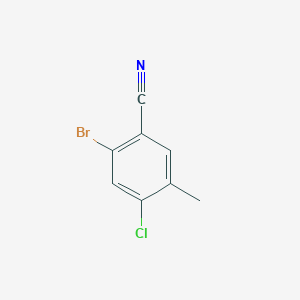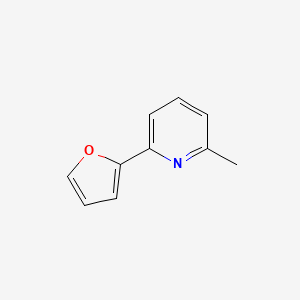
2-Nitro-3-hydroxyisonicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-2-nitro-4-Pyridinecarboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. These compounds are characterized by a pyridine ring substituted with a carboxylic acid group. The presence of hydroxyl and nitro groups on the pyridine ring makes this compound particularly interesting for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-2-nitro-4-Pyridinecarboxylic acid typically involves nitration and hydroxylation reactions. One common method involves the nitration of 4-pyridinecarboxylic acid followed by hydroxylation. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and bases like sodium hydroxide for hydroxylation.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. Safety measures are crucial due to the use of strong acids and bases.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-2-nitro-4-Pyridinecarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The nitro and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Formation of 3-oxo-2-nitro-4-pyridinecarboxylic acid.
Reduction: Formation of 3-hydroxy-2-amino-4-pyridinecarboxylic acid.
Substitution: Formation of various substituted pyridinecarboxylic acids depending on the substituent used.
Applications De Recherche Scientifique
3-Hydroxy-2-nitro-4-Pyridinecarboxylic acid has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the synthesis of dyes, pigments, and other organic compounds.
Mécanisme D'action
The mechanism of action of 3-hydroxy-2-nitro-4-Pyridinecarboxylic acid involves its interaction with various molecular targets. The hydroxyl and nitro groups can form hydrogen bonds and participate in redox reactions, affecting biological pathways. The compound can inhibit or activate enzymes, alter cellular signaling, and interact with DNA or proteins, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxypyridine-2-carboxylic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Hydroxypyridine-3-carboxylic acid: Differently substituted, leading to variations in reactivity and applications.
4-Hydroxypyridine-2-carboxylic acid: Another isomer with different chemical properties.
Uniqueness
3-Hydroxy-2-nitro-4-Pyridinecarboxylic acid is unique due to the presence of both hydroxyl and nitro groups on the pyridine ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in research and industry.
Propriétés
Formule moléculaire |
C6H4N2O5 |
|---|---|
Poids moléculaire |
184.11 g/mol |
Nom IUPAC |
3-hydroxy-2-nitropyridine-4-carboxylic acid |
InChI |
InChI=1S/C6H4N2O5/c9-4-3(6(10)11)1-2-7-5(4)8(12)13/h1-2,9H,(H,10,11) |
Clé InChI |
BDPKNPUQDXKFHV-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C(=C1C(=O)O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


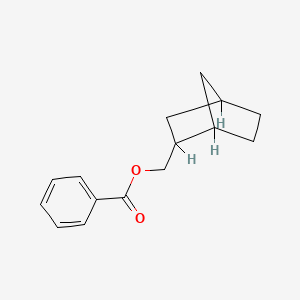
![1,1-Dimethylethyl 3-[[4-(trifluoromethyl)phenyl]methylene]-1-azetidinecarboxylate](/img/structure/B13934754.png)
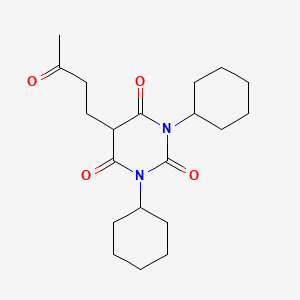
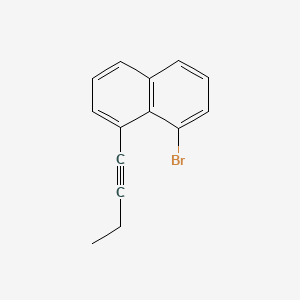
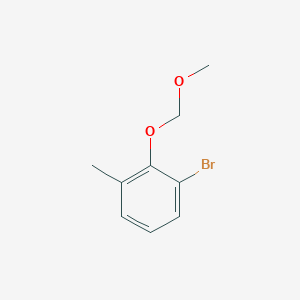
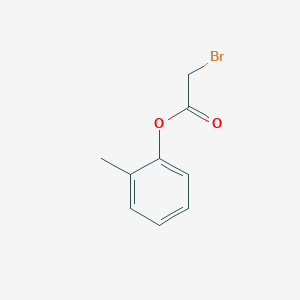
![Ethyl 4-chloro-5-methoxypyrrolo[2,1-F][1,2,4]triazine-6-carboxylate](/img/structure/B13934804.png)

![Benzyl spiro[2.3]hexane-5-carboxylate](/img/structure/B13934810.png)


